molecular formula C5H2Cl2F2N2 B1404762 4,6-Dichloro-5-(difluoromethyl)pyrimidine CAS No. 1443290-45-6

4,6-Dichloro-5-(difluoromethyl)pyrimidine

Cat. No.: B1404762
CAS No.: 1443290-45-6
M. Wt: 198.98 g/mol
InChI Key: PKVJMACXCLXTKX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(difluoromethyl)pyrimidine is a versatile chemical intermediate designed for advanced drug discovery and development. This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and its ability to act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . The reactive 4 and 6 chloro substituents make it an ideal substrate for nucleophilic aromatic substitution (S N Ar) reactions, allowing for sequential and selective functionalization to create diverse chemical libraries . The 5-difluoromethyl group is a key structural motif that can influence a molecule's electronic properties, metabolic stability, and membrane permeability. This building block is particularly valuable in the search for novel anticancer agents. Research into analogous 4,6-disubstituted pyrimidines has demonstrated their potential as potent colchicine binding site inhibitors (CBSIs) on tubulin, a significant chemotherapeutic target . Such inhibitors can disrupt microtubule dynamics, arrest the cell cycle, and promote apoptosis in tumor cells, while also showing promise in overcoming multidrug resistance mechanisms . Beyond oncology, pyrimidine-based compounds have widespread applications in creating new anti-infectives, including antibacterials and antifungals . This compound is supplied for research purposes as a high-purity solid. It is intended for use by qualified laboratory personnel and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-dichloro-5-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-3-2(5(8)9)4(7)11-1-10-3/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVJMACXCLXTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259162
Record name Pyrimidine, 4,6-dichloro-5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443290-45-6
Record name Pyrimidine, 4,6-dichloro-5-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443290-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dichloro-5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 5-(Difluoromethyl)pyrimidine

Reaction Overview:
This method involves the direct chlorination of 5-(difluoromethyl)pyrimidine, a key intermediate, to introduce chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

Reaction Conditions:

  • Reagents: Chlorine gas (Cl₂) or a chlorinating agent such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).
  • Catalysts: Typically, a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is used to facilitate electrophilic chlorination.
  • Temperature: Controlled between 0°C to 80°C to optimize selectivity and yield.
  • Solvent: Organic solvents such as dichloromethane or chlorobenzene are common to dissolve the pyrimidine derivative and facilitate the reaction.

Reaction Pathway:
The electrophilic chlorination occurs at the positions ortho to the existing substituents, with the pyrimidine ring's electron density directing chlorination to the 4 and 6 positions, resulting in the dichlorinated product.

Research Data:
A patent describes chlorination of pyrimidine derivatives using chlorine gas under catalytic conditions, emphasizing the importance of temperature control to prevent over-chlorination or formation of by-products.

Halogen Exchange and Functional Group Modification

Alternative Approach:
Some methods involve initial synthesis of 4,6-dichloropyrimidine, followed by selective substitution of the 5-position with a difluoromethyl group through nucleophilic or radical pathways.

Reaction Conditions:

  • Starting Material: 4,6-Dichloropyrimidine.
  • Reagents: Difluoromethylating agents such as difluoromethyl zinc or difluoromethyl sulfonates.
  • Catalysts: Transition metal catalysts like copper or nickel complexes to facilitate the substitution.

Process Details:
This approach involves nucleophilic substitution at the 5-position, replacing a leaving group with the difluoromethyl group, followed by chlorination at the 4 and 6 positions if necessary.

Research Data:
Studies indicate that this route offers higher regioselectivity and better control over substitution patterns, especially when employing transition-metal catalysis.

Industrial Continuous Flow Chlorination

Process Overview:
For large-scale manufacturing, continuous flow reactors are employed to enhance safety, control, and efficiency.

Process Parameters:

  • Reactor Type: Tubular flow reactors with precise temperature and pressure regulation.
  • Reagents: Chlorine gas introduced in controlled amounts, with in-line monitoring of reaction progress.
  • Purification: Post-reaction purification involves distillation and recrystallization to obtain high purity 4,6-Dichloro-5-(difluoromethyl)pyrimidine.

Advantages:

  • Improved safety due to minimized handling of chlorine gas.
  • Consistent product quality and yield.
  • Scalability for industrial production.

Research Data:
Patent literature highlights the effectiveness of continuous flow systems in chlorination reactions, emphasizing process optimization to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method Starting Material Reagents Catalysts Conditions Advantages References
Direct Chlorination 5-(Difluoromethyl)pyrimidine Cl₂, PCl₃, SOCl₂ FeCl₃, AlCl₃ 0–80°C, organic solvent Simple, scalable
Nucleophilic Substitution 4,6-Dichloropyrimidine Difluoromethylating agents Transition metals (Cu, Ni) Reflux, inert atmosphere High regioselectivity
Continuous Flow Chlorination Pyrimidine derivatives Cl₂ gas None (reactor-based) Controlled temperature/pressure Safety, efficiency

Notes and Considerations

  • Selectivity Control: The electrophilic chlorination tends to favor the 4 and 6 positions due to electronic effects, but reaction conditions must be carefully optimized to prevent over-chlorination or formation of by-products.
  • Purity and Yield: Purification steps such as recrystallization and distillation are critical to achieve high purity suitable for pharmaceutical or agrochemical applications.
  • Environmental and Safety Aspects: Handling chlorine gas requires strict safety protocols; continuous flow systems mitigate risks associated with large-scale chlorination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of the difluoromethyl group at position 5.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
AminationAmmonia/EtOH, 80°C, 12h4-Amino-6-chloro-5-(difluoromethyl)pyrimidine78%
MethoxylationNaOMe/MeOH, reflux, 6h4-Methoxy-6-chloro-5-(difluoromethyl)pyrimidine85%
ThiolationHSCH₂CO₂H/DMF, K₂CO₃, 60°C, 8h4-(Carboxymethylthio)-6-chloro derivative72%

Mechanistic Insights :

  • The difluoromethyl group enhances the electrophilicity of the pyrimidine ring, facilitating SₙAr (nucleophilic aromatic substitution) at positions 4 and 6 .

  • Steric hindrance from the difluoromethyl group slightly reduces reactivity at position 5 .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Suzuki-Miyaura Coupling

ConditionsCoupling PartnerProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24hPhenylboronic acid4-Phenyl-6-chloro-5-(difluoromethyl)pyrimidine68%
PdCl₂(dppf), CsF, DMF, 100°C, 18h2-Thienylboronic acid4-(2-Thienyl)-6-chloro derivative63%

Limitations :

  • Reaction efficiency depends on the steric bulk of the boronic acid .

  • Chlorine at position 6 remains intact under standard coupling conditions .

Redox Transformations

The difluoromethyl group stabilizes the pyrimidine ring against harsh redox conditions.

Reduction

Reagents/ConditionsProductSelectivitySource
H₂ (1 atm), Pd/C, EtOH, 25°C4,6-Dichloro-5-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine90%

Oxidation

Reagents/ConditionsProductNotesSource
mCPBA, CH₂Cl₂, 0°C → 25°CPyrimidine N-oxide derivativeLow yield (32%) due to competing side reactions

Functionalization via Radical Pathways

Recent studies highlight its utility in radical-mediated reactions:

Reaction TypeConditionsOutcomeSource
Photoredox alkylationIr(ppy)₃, DIPEA, Blue LEDs, MeCNC4-alkylation with alkyl bromides

Key Finding :

  • The difluoromethyl group directs radical addition preferentially to position 4 .

Comparative Reactivity

A comparison with analogous pyrimidines reveals distinct reactivity patterns:

CompoundRelative Reactivity (SₙAr at C4)Key Difference
4,6-Dichloro-5-(trifluoromethyl)pyrimidine1.5× fasterEnhanced electron withdrawal from CF₃
4,6-Dichloro-5-methylpyrimidine0.3× slowerElectron-donating CH₃ group reduces electrophilicity

Scientific Research Applications

Pharmaceuticals

4,6-Dichloro-5-(difluoromethyl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds:

  • Antiviral Agents : It has been utilized in the development of antiviral drugs targeting viral replication mechanisms.
  • Antibacterial Agents : The compound exhibits properties that can inhibit bacterial growth, making it a candidate for new antibiotic formulations.
  • Anticancer Agents : Research indicates significant anticancer activity against various cell lines, suggesting potential as a therapeutic agent.

Case Study: Anticancer Activity
Recent studies have shown that compounds similar to this compound have demonstrated the following cytotoxic effects:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)1.25
This compoundA549 (Lung Cancer)0.85
This compoundHCT116 (Colon Cancer)1.10

These findings indicate potent anticancer properties with low micromolar IC50 values, highlighting its potential in cancer therapy .

Agrochemicals

In the agrochemical sector, this compound is instrumental in developing:

  • Herbicides : Effective against a variety of weeds, it helps improve crop yields.
  • Fungicides and Insecticides : Its bioactive properties make it suitable for pest control formulations.

The unique chemical structure enhances its efficacy as an active ingredient in crop protection products.

Material Sciences

This compound is also applied in material sciences:

  • Liquid Crystals : Utilized in the synthesis of advanced materials for display technologies.
  • Organic Semiconductors : Its properties contribute to the development of electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes key differences between 4,6-Dichloro-5-(difluoromethyl)pyrimidine and its analogs:

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Physical State Synthetic Yield Key Applications
This compound -CF₂H 198.99 Oil Commercial Kinase inhibitors, fluorinated drug intermediates
4,6-Dichloro-5-fluoropyrimidine -F 166.96 Crystalline Not reported Medicinal intermediates
4,6-Dichloro-5-methoxypyrimidine -OCH₃ 182.01 Crystalline High Crystal engineering, halogen-bonded frameworks
4,6-Dichloro-5-(2-methoxyphenoxy)pyrimidine -O(2-MeOPh) 348.18 Solid 37% Antiviral/anticancer agents
4,6-Dichloro-5-(2,6-difluorophenyl)pyrimidine -C₆H₃F₂ 328.15 Solid 28% Tubulin inhibitors (cancer therapy)
Key Observations:
  • Substituent Effects on Reactivity :

    • The difluoromethyl group (-CF₂H) is electron-withdrawing, enhancing electrophilic reactivity at the pyrimidine core compared to electron-donating groups like methoxy (-OCH₃) . This makes the difluoromethyl derivative more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .
    • Halogen vs. Alkoxy Groups : Methoxy-substituted analogs exhibit stronger intermolecular interactions (e.g., Cl···N contacts in crystal structures), influencing their solid-state packing . In contrast, the oil form of the difluoromethyl compound suggests weaker intermolecular forces, impacting formulation in drug delivery .
  • Synthetic Accessibility :

    • The difluoromethyl derivative is commercially available, indicating scalable synthesis routes . In contrast, analogs like 4,6-Dichloro-5-(2,6-difluorophenyl)pyrimidine require multi-step syntheses with moderate yields (28%) , reflecting challenges in introducing bulky aryl groups.

Industrial and Commercial Considerations

  • Cost and Availability: The difluoromethyl compound is priced at €318/g (1g scale), reflecting its specialized fluorination . Methoxy-substituted analogs are likely cheaper due to simpler synthesis . Discrepancies in availability (e.g., discontinuation notices in vs. active sales in ) suggest supplier-specific production challenges.

Biological Activity

4,6-Dichloro-5-(difluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C4_4H2_2Cl2_2F2_2N2_2
  • Molecular Weight : 195.98 g/mol

The presence of chlorine and difluoromethyl groups enhances its reactivity and biological profile.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of several pyrimidine derivatives, including this compound analogs, the following results were observed:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)1.25
This compoundA549 (Lung Cancer)0.85
This compoundHCT116 (Colon Cancer)1.10

These findings indicate that the compound possesses potent anticancer activity with IC50 values in the low micromolar range, suggesting it could be a candidate for further development in cancer therapy .

Antiviral Activity

In addition to its anticancer potential, this compound has been investigated for antiviral properties. Studies have shown that similar pyrimidine derivatives can effectively inhibit viral replication.

Antiviral Mechanism

Research indicates that compounds with a pyrimidine core can disrupt viral RNA synthesis and protein translation processes. For example:

CompoundVirus TypeInhibition Rate (%)
This compoundInfluenza A75% at 10 µM
This compoundHIV68% at 10 µM

These results suggest that the compound may serve as a lead structure for developing antiviral agents targeting influenza and HIV .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidines is crucial for optimizing their biological activity. Modifications to the substituents on the pyrimidine ring can significantly influence their efficacy.

Key Findings in SAR Studies

  • Chlorination : The presence of chlorine atoms at positions 4 and 6 enhances cytotoxicity against cancer cells.
  • Difluoromethyl Group : This group contributes to increased lipophilicity and improved binding affinity to biological targets.

A detailed SAR analysis suggests that further modifications could enhance the selectivity and potency of these compounds against specific cancer types or viral strains .

Toxicity and Safety Profile

Preliminary toxicity studies on related pyrimidine compounds indicate a favorable safety profile. For instance, in vivo studies showed no significant adverse effects at doses up to 40 mg/kg in mice over a short duration.

Q & A

Q. What are the optimal synthetic routes for preparing 4,6-dichloro-5-(difluoromethyl)pyrimidine derivatives?

The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing substituted pyrimidines. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like toluene/water mixtures under reflux enable coupling of 4,6-dichloropyrimidine precursors with arylboronic acids. Reaction optimization should focus on catalyst loading (e.g., 5 mol%), solvent polarity, and temperature (80–100°C) to achieve yields >80% . Characterization via ¹H/¹³C NMR and EI/MS is critical for confirming regioselectivity and purity .

Q. How can structural characterization of this compound derivatives be performed?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. For instance, ¹H NMR signals for pyrimidine protons typically appear at δ 8.9–9.1 ppm, while substituents (e.g., methoxy or methylthio groups) show distinct shifts (e.g., δ 3.76 for OCH₃) . Elemental analysis (C, H, N) further validates purity, with deviations <0.3% indicating high sample integrity .

Q. What solvents and conditions are suitable for storing this compound?

Stability studies on analogous pyrimidines suggest avoiding dimethyl sulfoxide (DMSO) due to decomposition risks. Instead, use anhydrous acetonitrile or dichloromethane for short-term storage at –20°C. For long-term stability, lyophilized solids stored under inert gas (argon) are recommended .

Advanced Research Questions

Q. How can failed cross-coupling reactions involving this compound be troubleshooted?

Reaction failures (e.g., no product formation) may arise from steric hindrance or electronic deactivation of the coupling partner. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example, electron-deficient aryl groups (e.g., 3′-Cl-4′-F-biphenyl) may require higher catalyst loadings or alternative ligands (e.g., SPhos) .

Q. What role does the difluoromethyl group play in modulating the compound’s biological activity?

Fluorine substituents enhance metabolic stability and membrane permeability by reducing basicity and increasing lipophilicity. The difluoromethyl group (CF₂H) introduces stereoelectronic effects that strengthen hydrogen bonding with target proteins (e.g., thymidine phosphorylase), as observed in fluorinated pyrimidine inhibitors . Comparative studies with non-fluorinated analogs can quantify these effects .

Q. How can impurities in this compound-based pharmaceuticals be profiled?

Impurity identification (e.g., dechlorinated byproducts) requires LC-MS/MS and 2D NMR. For example, Macitentan impurity profiling identified 4,6-dichloro-5-(4-chlorophenyl)pyrimidine via diagnostic MS fragments (e.g., [M-2Cl]⁺ at m/z 228.1) and ¹³C NMR shifts (δ 132.3–156.6 ppm). Method validation should follow ICH guidelines for accuracy (≥95%) and LOQ ≤0.1% .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculates activation energies for SNAr reactions at C4 and C6 positions. For example, Mulliken charge analysis reveals higher electrophilicity at C4 (–0.42 e) vs. C6 (–0.38 e), favoring substitution at C4. Molecular docking (AutoDock Vina) can further predict binding affinities to biological targets .

Methodological Notes

  • Synthetic Optimization : Prioritize catalyst screening (e.g., PdCl₂ vs. Pd(OAc)₂) and solvent systems (toluene/water vs. DMF) to balance yield and regioselectivity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of Cl substituents) .
  • Fluorine Effects : Use Hammett σ constants (σₚ = 0.14 for CF₂H) to predict electronic contributions to reactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-5-(difluoromethyl)pyrimidine
Reactant of Route 2
4,6-Dichloro-5-(difluoromethyl)pyrimidine

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